2-Ethyl-5-((2-fluorophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
The compound “2-Ethyl-5-((2-fluorophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule that contains several functional groups and rings, including a piperidine ring, a thiazole ring, and a triazole ring . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Detailed structural analysis would typically involve techniques like NMR, IR, and HRMS .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperidine derivatives can undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications
Antimicrobial and Anti-inflammatory Activities
Compounds structurally related to 2-Ethyl-5-((2-fluorophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol have demonstrated significant antimicrobial activities against a variety of microorganisms. For instance, ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing various heterocyclic nuclei have shown good to moderate antimicrobial efficacy against tested microorganisms, with some derivatives exhibiting antiurease and antilipase activities (Başoğlu et al., 2013).
Thiazole-aminopiperidine hybrid analogues have been designed as novel Mycobacterium tuberculosis GyrB inhibitors. Among them, a specific compound showed promising activity against all tests, highlighting its potential as an antituberculosis agent (Jeankumar et al., 2013).
Anticancer Properties
The synthesis and biological evaluation of thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones have been explored for their anti-inflammatory activities, indicating the potential utility of related compounds in developing new anti-inflammatory agents. Some derivatives have shown to ameliorate ethanol-induced oxidative stress, suggesting their role in protecting against organ-specific oxidative damages (Tozkoparan et al., 1999).
Novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines synthesized from ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3carboxylate were screened for antimicrobial activity, demonstrating the chemical versatility of related compounds for antimicrobial purposes (El‐Kazak & Ibrahim, 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-ethyl-5-[(2-fluorophenyl)-piperidin-1-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4OS/c1-2-14-20-18-23(21-14)17(24)16(25-18)15(22-10-6-3-7-11-22)12-8-4-5-9-13(12)19/h4-5,8-9,15,24H,2-3,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFNEOJCGXICBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCCCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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